2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is an organic compound belonging to the benzene sulfonamide class. It has the molecular formula C17H20BrNO3S and a molecular weight of 398.32. This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenylbutyl group attached to the benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide typically involves the following steps:
Alkylation: The attachment of the 2-methoxy-2-phenylbutyl group to the nitrogen atom of the benzenesulfonamide.
These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Specific reagents and catalysts may be used to facilitate these reactions, such as bromine for bromination and alkyl halides for alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The methoxy and phenylbutyl groups may enhance the compound’s affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-phenethylbenzenesulfonamide: Similar structure but with a phenethyl group instead of a methoxy-phenylbutyl group.
2-bromo-N-methylbenzenesulfonamide: Contains a methyl group instead of the methoxy-phenylbutyl group.
Uniqueness
2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is unique due to the presence of the methoxy-phenylbutyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets.
Biological Activity
2-Bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a bromine atom, a methoxy group, and a phenylbutyl side chain attached to a benzenesulfonamide core. The molecular formula is C16H22BrN1O2S1, indicating the presence of various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group can mimic para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism underlies its potential as an antimicrobial agent.
Antimicrobial Activity
Research has shown that various benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds similar to this compound demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported, indicating their potency:
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Compound A | 6.72 | E. coli |
Compound B | 6.63 | S. aureus |
Compound C | 6.60 | Pseudomonas aeruginosa |
These results suggest that modifications in the chemical structure can influence antimicrobial potency.
Anti-inflammatory Activity
Benzenesulfonamides are also recognized for their anti-inflammatory effects. In vivo studies have demonstrated that certain derivatives can significantly reduce inflammation in animal models:
Compound | Edema Reduction (%) | Time (h) |
---|---|---|
Compound D | 94.69 | 1 |
Compound E | 89.66 | 2 |
Compound F | 87.83 | 3 |
Such findings highlight the therapeutic potential of these compounds in treating inflammatory conditions.
Anticancer Activity
Emerging research suggests that compounds within this class may possess anticancer properties. For example, studies involving benzofuroxan derivatives have shown promising results in inducing apoptosis in melanoma cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial pathway activation.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated various benzenesulfonamide derivatives against common bacterial strains. The results indicated that modifications at the para position significantly enhanced antibacterial activity.
- Investigation of Anti-inflammatory Properties : In a rat model of carrageenan-induced paw edema, several sulfonamide derivatives were tested for their ability to reduce swelling and inflammation, with notable efficacy observed at specific dosages.
- Anticancer Mechanisms : Research into the cytotoxic effects of benzofuroxan derivatives revealed that these compounds could effectively induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and death.
Properties
IUPAC Name |
2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-3-17(22-2,14-9-5-4-6-10-14)13-19-23(20,21)16-12-8-7-11-15(16)18/h4-12,19H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKORNCNVLNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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